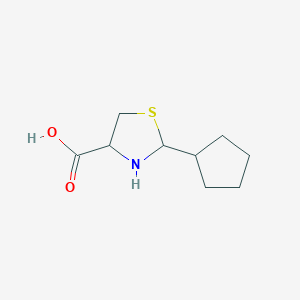

2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains a thiazolidine ring fused with a cyclopentyl group and a carboxylic acid functional group. This compound has attracted interest in scientific research due to its potential biological activities and diverse applications in various fields.

Mechanism of Action

Target of Action

It is known that thiazolidine derivatives, such as thiazolidinediones, stimulate the peroxisome proliferator-activated receptor-γ (ppar-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity .

Mode of Action

If it acts similarly to other thiazolidine derivatives, it may bind to and activate ppar-γ, leading to changes in gene expression that improve insulin sensitivity .

Biochemical Pathways

Thiazolidine derivatives are known to mediate the formation of UDP-MurNAc-pentapeptide, a key component in bacterial cell wall synthesis

Result of Action

If it acts similarly to other thiazolidine derivatives, it may lead to improved insulin sensitivity and potential anti-hyperglycemic actions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

the general principles of green chemistry, atom economy, and cleaner reaction profiles are often employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid has diverse scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties.

Medicine: Explored as a potential drug candidate due to its pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Thiazolidine-4-carboxylic acid: A simpler analog without the cyclopentyl group.

2-Methylidene-1,3-thiazolidin-4-one: A derivative with a different substituent at the 2-position.

4-Thiazolidinecarboxylic acid: Another analog with variations in the substituents.

Uniqueness

2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the cyclopentyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other thiazolidine derivatives and contributes to its diverse applications in scientific research .

Biological Activity

2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that has garnered significant attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of the Compound

This compound features a thiazolidine ring and is structurally characterized by the presence of a cyclopentyl group and a carboxylic acid functional group. Its unique structure contributes to its lipophilicity and potential biological activity, distinguishing it from simpler thiazolidine derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- PPAR-γ Activation : Similar to other thiazolidine derivatives, this compound may activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in regulating glucose metabolism and improving insulin sensitivity.

- Antimicrobial Activity : The compound has been noted for its ability to inhibit the formation of UDP-MurNAc-pentapeptide, crucial for bacterial cell wall synthesis, thereby exhibiting potential antibacterial properties.

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. In particular, compounds related to this compound have shown effectiveness in reducing lipid peroxidation, which is critical for preventing cellular damage .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidine derivatives:

- Cell Line Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, certain derivatives exhibited IC50 values ranging from 5.10 µM to 22.08 µM against these cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 16f | HepG2 | 6.19 |

| 24b | MCF-7 | 8.16 |

| 25c | MCF-7 | 0.90 |

These findings suggest that modifications in the thiazolidine structure significantly influence their anticancer efficacy.

Anti-inflammatory Activity

The compound's anti-inflammatory properties are also noteworthy. Thiazolidine derivatives have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

- Anticancer Mechanisms : A study examining various thiazolidine derivatives found that specific modifications led to enhanced apoptosis in cancer cells. For example, one derivative showed a 22-fold increase in apoptosis induction compared to control when tested on MDA-MB-231 breast cancer cells .

- Antimicrobial Efficacy : In antimicrobial studies, certain derivatives demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae. This highlights the potential application of these compounds in treating bacterial infections .

- Pharmacokinetic Properties : Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that derivatives of this compound possess favorable pharmacokinetic profiles, suggesting their viability as drug candidates .

Properties

IUPAC Name |

2-cyclopentyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2S/c11-9(12)7-5-13-8(10-7)6-3-1-2-4-6/h6-8,10H,1-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLZIGHQZCIPCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2NC(CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.